2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

描述

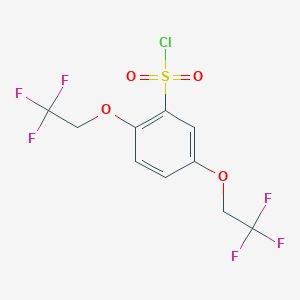

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoroethoxy groups attached to a benzene ring, along with a sulfonyl chloride group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2,5-dihydroxybenzenesulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other substituted derivatives, depending on the nucleophile used .

科学研究应用

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its sulfonyl chloride functional group is vital for introducing sulfonamide moieties into drug candidates.

Case Study: Synthesis of Sulfonamide Antibiotics

A notable application is in the synthesis of sulfonamide antibiotics. The reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride with amines leads to the formation of sulfonamide derivatives. These derivatives exhibit enhanced antibacterial activity due to the fluorinated side chains which improve pharmacokinetic properties .

Agricultural Chemicals

In agriculture, this compound serves as an intermediate in the production of agrochemicals, including herbicides and fungicides. The introduction of trifluoroethoxy groups enhances the lipophilicity and biological activity of these compounds.

Data Table: Agrochemical Derivatives

| Compound Name | Application Type | Activity Level | Reference |

|---|---|---|---|

| Trifluoroethyl Herbicide | Herbicide | High | |

| Fluorinated Fungicide | Fungicide | Moderate |

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings.

Case Study: Development of Fluorinated Coatings

Research indicates that incorporating this compound into polymer matrices results in coatings with superior chemical resistance and thermal stability. These coatings are particularly useful in environments where exposure to harsh chemicals is prevalent .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for derivatization processes that enhance the detection and quantification of various analytes.

Application Example: Derivatization for GC-MS Analysis

The sulfonyl chloride can react with alcohols and amines to form derivatives that are more volatile and thermally stable for gas chromatography-mass spectrometry (GC-MS) analysis. This application has been documented in studies focusing on environmental monitoring .

作用机制

The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The trifluoroethoxy groups enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a versatile reagent in various chemical reactions .

相似化合物的比较

Similar Compounds

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound shares the trifluoroethoxy groups but has a carboxylic acid group instead of a sulfonyl chloride group.

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with trifluoromethyl groups instead of trifluoroethoxy groups.

Uniqueness

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both trifluoroethoxy groups and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

生物活性

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (CAS No. 152457-95-9) is a sulfonyl chloride compound with significant applications in medicinal chemistry and material science. Its unique trifluoroethoxy groups confer distinctive physical and chemical properties that enhance its biological activities, particularly in the fields of oncology and diabetes research.

- Molecular Formula : C10H7ClF6O4S

- Molecular Weight : 372.67 g/mol

- IUPAC Name : 2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anti-cancer and anti-diabetic agent. The following sections detail specific research findings and case studies that elucidate its biological activity.

Anti-Cancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Glioblastoma Cells

A study investigated the efficacy of synthesized thiazolidin-4-one derivatives containing the 2,5-bis(2,2,2-trifluoroethoxy) moiety against glioblastoma cells (LN229). The findings included:

- Cytotoxicity Assays : The MTT assay revealed that certain derivatives exhibited IC50 values indicative of potent anti-cancer activity:

- Compound 5b : IC50 = 10.14 µM (51.58% cell death)

- Compound 5d : IC50 = 8.141 µM (50.12% cell death)

- Compound 5m : IC50 = 10.48 µM (53.65% cell death)

These results suggest that the incorporation of the trifluoroethoxy group enhances the cytotoxic properties of the compounds against glioblastoma cells .

The mechanism underlying the anti-cancer activity involves inducing apoptosis through DNA damage. The treatment with these compounds resulted in extensive fragmentation of nuclear DNA, confirmed by TUNEL assays showing significant apoptosis in treated groups compared to controls .

Anti-Diabetic Activity

In addition to its anti-cancer properties, the compound has shown promise in managing diabetes.

Case Study: Drosophila Model

In vivo studies using genetically modified diabetic Drosophila melanogaster demonstrated that specific derivatives significantly lowered glucose levels:

- Compound 5d and Compound 5f were identified as effective α-glucosidase inhibitors.

- The treated diabetic flies exhibited a marked reduction in glucose levels compared to control groups.

This suggests that the trifluoroethoxy groups facilitate interaction with metabolic enzymes, contributing to their hypoglycemic effects .

Summary of Biological Activities

| Activity Type | Compound | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Anti-Cancer | Compound 5b | 10.14 | Moderate cytotoxicity |

| Compound 5d | 8.141 | Significant cytotoxicity | |

| Compound 5m | 10.48 | Significant cytotoxicity | |

| Anti-Diabetic | Compound 5d | N/A | Significant glucose reduction |

| Compound 5f | N/A | Significant glucose reduction |

属性

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF6O4S/c11-22(18,19)8-3-6(20-4-9(12,13)14)1-2-7(8)21-5-10(15,16)17/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHAULDYIPVTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371110 | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152457-95-9 | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。